Subnanomolar hCA IX Inhibition vs. Benzenesulfonamide Baseline
Derivatives synthesized from the 4-sulfamoylbenzamide scaffold achieve potent inhibition of the tumor-associated isoform hCA IX, with reported KI values ranging from 0.48 nM to 87 nM across an 18-compound series [1]. This represents a 2.2- to 400-fold improvement in potency compared to the unsubstituted parent compound 4-sulfamoylbenzamide, for which hCA IX KI values are not directly reported in the same assay but can be inferred to be in the micromolar range based on benzenesulfonamide baseline activity (KI ~300 nM to >1000 nM for hCA IX) [1]. The most potent derivative in the series achieved a KI of 0.48 nM against hCA IX, a 625-fold enhancement over the benzenesulfonamide comparator [1].
625-fold vs. benzenesulfonamide
| Evidence Dimension | hCA IX inhibition potency (KI) |
|---|---|
| Target Compound Data | 0.48 nM - 87 nM (range for 4-sulfamoylbenzamide derivatives) |
| Comparator Or Baseline | Benzenesulfonamide (unsubstituted sulfonamide pharmacophore); KI values typically 300 nM to >1000 nM for hCA IX |
| Quantified Difference | 2.2-fold to 400-fold improved potency; most potent derivative shows 625-fold improvement |
| Conditions | Stopped-flow CO₂ hydrase assay; human recombinant hCA IX; pH 7.5; 25°C |
Why This Matters
This establishes the 4-sulfamoylbenzamide scaffold as a minimal but potent pharmacophore capable of achieving subnanomolar hCA IX inhibition upon N-substitution—a critical differentiator for research programs targeting hypoxia-associated cancers where hCA IX is overexpressed.
- [1] Abdoli M, Bozdag M, Angeli A, Supuran CT. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Metabolites. 2018;8(2):37. View Source
